molecular formula C12H14N2O2S B6752223 5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide

5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide

Cat. No.: B6752223
M. Wt: 250.32 g/mol
InChI Key: NOIPLQKTAWALBY-UHFFFAOYSA-N
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Description

5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide is a compound that features a thiophene ring, a piperidine ring, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring .

Scientific Research Applications

5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a piperidine ring, and a carboxamide group. This structure may confer distinct biological activities and applications compared to other thiophene derivatives .

Properties

IUPAC Name

5-(4-methylidenepiperidine-1-carbonyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-4-6-14(7-5-8)12(16)10-3-2-9(17-10)11(13)15/h2-3H,1,4-7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIPLQKTAWALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)C2=CC=C(S2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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